molecular formula C17H13ClN6OS B2940675 N-(6-chlorobenzo[d]thiazol-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351594-72-3

N-(6-chlorobenzo[d]thiazol-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2940675
CAS No.: 1351594-72-3
M. Wt: 384.84
InChI Key: IXTYDBNNHUKLDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-chlorobenzo[d]thiazol-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide (CAS Number 1351594-72-3) is a synthetic small molecule composed of a pyridazine core linked to a 6-chlorobenzo[d]thiazol-2-yl group via a carboxamide bridge and to a 3,5-dimethyl-1H-pyrazol-1-yl group. This specific molecular architecture is of significant interest in medicinal chemistry and drug discovery research. The compound's structure features a planar pyridazine ring, as identified in studies of similar pyrazolylpyridazine derivatives, which can be influential in its ability to interact with biological targets . The 6-chlorobenzo[d]thiazole moiety is a privileged scaffold in medicinal chemistry, well-documented for conferring substantial biological activity. Research on molecules containing this substructure has demonstrated a wide range of potential pharmacological properties, including antimicrobial effects . Furthermore, the 3,5-dimethyl-1H-pyrazol-1-yl group is a heterocyclic system known to contribute to the molecule's pharmacophore and binding characteristics. This product is intended for research applications, such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. It is presented for laboratory research use. This chemical is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN6OS/c1-9-7-10(2)24(23-9)15-6-5-13(21-22-15)16(25)20-17-19-12-4-3-11(18)8-14(12)26-17/h3-8H,1-2H3,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTYDBNNHUKLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-chlorobenzo[d]thiazol-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and biological activities. This compound is primarily recognized for its role as a selective androgen receptor modulator (SARM), which has implications for treating androgen-dependent conditions such as prostate cancer.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₁₃ClN₆OS, with a molecular weight of 384.84 g/mol. Its structure can be described as consisting of a benzothiazole moiety, a pyridazine core, and a pyrazole substituent, which contribute to its biological activity. The presence of the chlorine atom on the benzothiazole ring enhances its pharmacological properties by facilitating π–π interactions that are crucial for binding to biological targets.

Androgen Receptor Modulation

Research indicates that this compound exhibits significant antagonistic activity against androgen receptors. This property positions it as a promising candidate for the treatment of conditions related to androgen excess, such as prostate cancer. The compound's ability to selectively modulate androgen receptors allows it to minimize agonistic effects while effectively blocking unwanted androgen signaling pathways.

Interaction Studies

Interaction studies have shown that this compound not only targets androgen receptors but also interacts with various other biological targets. These studies typically employ techniques such as molecular docking and in vitro assays to elucidate the compound's mechanism of action and potential side effects. The findings suggest that the compound's unique structural features may allow for further modifications to enhance its efficacy and selectivity.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound shares structural similarities with other compounds known for their biological activities. However, its specific combination of functional groups differentiates it from other SARMs and enhances its selectivity.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions. These reactions are designed to optimize yield while maintaining the integrity of the compound's structure.

Efficacy Against Pathogens

In addition to its activity as an androgen receptor modulator, preliminary studies suggest potential anti-tubercular properties. A series of related compounds have been evaluated against Mycobacterium tuberculosis, showing varying degrees of inhibitory activity with IC50 values ranging from 1.35 to 2.18 μM for some derivatives . Although these findings are preliminary, they indicate that further exploration into the anti-tubercular potential of this class of compounds could be warranted.

Toxicity Assessment

The cytotoxicity of this compound has been assessed using human embryonic kidney cells (HEK-293). Results indicate that the compound exhibits low toxicity, making it a suitable candidate for further development in therapeutic applications .

Chemical Reactions Analysis

Key Reactions for Analogous Compounds:

Reaction TypeConditions/ReagentsObserved Outcome (Analogous Systems)
Nucleophilic Substitution Chloride displacement (e.g., SNAr)Pyridazine C3-Cl substitution with amines, thiols, or alcohols .
Cyclization Acidic/thermal conditionsFormation of fused heterocycles via carboxamide participation .
Hydrolysis Aqueous HCl/NaOH, refluxCleavage of carboxamide to carboxylic acid .
Cross-Coupling Suzuki-Miyaura (Pd catalysts)Functionalization of pyridazine or thiazole rings .

Pyridazine Ring

  • Electrophilic Substitution : Limited due to electron-deficient nature; reactivity enhanced at C3 (para to carboxamide).

  • Coordination Chemistry : Pyridazine nitrogen atoms can act as ligands for metal complexes, altering redox properties .

Chlorobenzo[d]thiazole

  • Chlorine Reactivity : Susceptible to nucleophilic displacement (e.g., with amines or alkoxides) to form derivatives.

  • Thiazole Ring Stability : Resists oxidation under mild conditions but may undergo ring-opening under strong acids/bases .

Carboxamide Linkage

  • Hydrolysis : Forms carboxylic acid and amine under acidic/basic conditions.

  • Condensation Reactions : Potential for forming hydrazones or Schiff bases with hydrazines/aldehydes .

Anticipated Biological Activity

While direct data for this compound is unavailable, structurally related analogs exhibit:

  • Anticancer Activity : Pyridazine-carboxamide derivatives show inhibition of tubulin polymerization (e.g., IC₅₀ = 2.01 µM for compound 35b ).

  • Anticonvulsant Properties : Thiazole-pyridazine hybrids protect against seizures (ED₅₀ = 24.38 mg/kg in electroshock tests ).

Stability and Degradation

  • Thermal Stability : Likely stable up to 200°C based on pyridazine-thiazole hybrids .

  • Photodegradation : Benzo[d]thiazole moieties may undergo photolytic cleavage under UV light.

Comparative Analysis of Analogous Derivatives

DerivativeKey ModificationBioactivity (IC₅₀/ED₅₀)Source
Compound 35b Thiazole-pyrazole-pyridazineAnticancer: 2.01 µM
Compound 1 Methoxy-phenyl substitutionAnticonvulsant: 100% protection
3-Chloro-pyridazine Chlorine at C3Ligand in coordination chemistry

Limitations and Research Gaps

  • No direct synthetic protocols or spectral data (NMR, MS) are available for the target compound.

  • Biological assays (e.g., kinase inhibition, cytotoxicity) remain unexplored.

Recommendations for Further Study

  • Synthetic Optimization : Explore Ullmann-type couplings for benzo[d]thiazole-pyridazine linkage.

  • Pharmacological Profiling : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays.

  • Computational Modeling : Predict binding affinity with tubulin or GABA receptors via molecular docking.

Comparison with Similar Compounds

Comparison with Structural Analogs

N-(6-chlorobenzo[d]thiazol-2-yl)-1-phenyl-1-(pyridin-2-yl)methanimine (LH)
  • Structure : Replaces the pyridazine-carboxamide group with a methanimine linker and phenyl/pyridinyl substituents .
  • Synthesis: Prepared via condensation of 2-amino-6-chlorobenzothiazole with phenyl-pyridinyl ketone derivatives, yielding a brownish-yellow powder .
  • Key Data : ESI-MS molecular weight (calc. 351.174; found 351.176) .
Malonate Derivatives (e.g., Compounds 5fc, 5gr, 5gc, 5hr)
  • Structure: Replace the pyridazine core with a malonate ester, retaining the 6-chlorobenzo[d]thiazol-2-ylamino group .
  • Synthesis : Catalyzed by Q catalyst (10 mol%) at 25°C for 72–96 hours, followed by column chromatography (PE/ether = 7:1). Yields range from 75% to 82% .
  • Physical Properties :

    Compound Yield (%) Melting Point (°C) Enantiomeric Purity (HPLC)
    5fc 76 113–115 82.0%
    5hr 82 125–127 80.0%
Pyridazine-Carboxamide Derivatives in Patent Literature
  • Examples: (4aR)-1-[[2,3-difluoro-4-(morpholin-4-ylmethyl)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide Crystalline forms of 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide .
  • Key Differences : These analogs incorporate trifluoromethyl groups, morpholine, or cyclopropane moieties, which may enhance metabolic stability or target affinity compared to the dimethylpyrazole substituent in the target compound .

Structural and Physicochemical Analysis

Core Heterocycle Influence
  • The pyridazine core in the target compound provides a planar, electron-deficient aromatic system, facilitating π-π stacking interactions.
  • The 3,5-dimethylpyrazole group in the target compound may offer improved hydrogen-bonding capacity compared to the phenyl/pyridinyl groups in LH .
Thermal Stability and Purity
  • Malonates: Higher melting points (e.g., 125–127°C for 5hr) correlate with increased molecular weight and crystallinity .
  • The target compound’s purity and stability are likely influenced by its substituents, though direct data are unavailable.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.